CAY10648
Overview
Description
- Its chemical structure and properties contribute to its role in drug development and research .
CAY10648: serves as an intermediate in the synthesis of CRTH2/DP antagonists.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CAY10648 are not widely documented. it is synthesized as part of the process to create CRTH2/DP2 antagonists.
- Industrial production methods may involve multi-step organic synthesis, purification, and isolation .
Chemical Reactions Analysis
Reactivity: CAY10648 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: While precise details are scarce, typical reagents and conditions for these reactions would align with standard organic chemistry practices.
Scientific Research Applications
Biology: Investigations might focus on its interactions with biological targets, such as receptors or enzymes.
Medicine: CAY10648’s pharmacological properties could be relevant for therapeutic purposes.
Industry: Its use in the pharmaceutical industry for drug development and optimization is likely.
Mechanism of Action
Targets: CAY10648 likely interacts with specific molecular targets, although these remain undisclosed.
Pathways: Its mechanism of action may involve modulation of signaling pathways, receptor binding, or enzymatic inhibition. Further research is needed to elucidate these details.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available in the literature.
Similar Compounds: If any, they would likely belong to the same chemical class or share structural features.
Properties
IUPAC Name |
tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDFCQKNBUKFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647624 | |
Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916048-02-7 | |
Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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